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4-Nitro-1H-pyrazole-3,5-diamine is a nitrogen-rich heterocyclic compound characterized by the presence of both nitro and amino functional groups. Its molecular formula is C3H5N5O2, and it features a pyrazole ring with two amino groups located at the 3 and 5 positions and a nitro group at the 4 position. This unique arrangement contributes to its potential applications in energetic materials and pharmaceuticals due to its reactivity and stability under various conditions .
These reactions highlight its versatility as an intermediate in synthesizing more complex nitrogen-rich compounds.
The synthesis of 4-nitro-1H-pyrazole-3,5-diamine can be achieved through several methods:
These methods allow for flexibility in modifying the compound's structure for specific applications.
4-Nitro-1H-pyrazole-3,5-diamine has several applications:
Studies on interaction mechanisms involving 4-nitro-1H-pyrazole-3,5-diamine focus on its reactivity with various electrophiles. For instance, radical-mediated C–N bond activation has been explored to create high-energy materials while maintaining low sensitivity . Understanding these interactions is crucial for optimizing its applications in energetic formulations.
Several compounds share structural similarities with 4-nitro-1H-pyrazole-3,5-diamine. Below is a comparison highlighting their unique characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3,5-Diamino-4-nitropyrazole | Similar core structure with two amino groups | Often used as a precursor for various energetic materials |
| 4-Amino-3,5-dinitropyrazole | Contains two nitro groups instead of one | Higher explosive potential due to increased nitration |
| 5-Amino-3,4-dinitropyrazole | Has an amino group at position 5 and two nitro groups | Different reactivity profile compared to 4-nitro variant |
| 4-Nitramino-3,5-dinitropyrazole | Contains an additional amine group at position 4 | Enhanced solubility and stability in certain formulations |
These comparisons illustrate how variations in functional groups affect the properties and potential applications of similar compounds.
The nitration of pyrazole derivatives using conventional mixed acid systems represents one of the most established methodologies for introducing nitro groups into pyrazole rings [2]. The conventional nitric acid/sulfuric acid system operates through the generation of nitronium ion (NO₂⁺) species, which acts as the active electrophilic agent in the nitration process [31] [32].
For pyrazole compounds, the nitration typically occurs preferentially at the 4-position due to electronic factors and localization energies [31]. The molecular orbital calculations demonstrate that the 4-position in pyrazole exhibits lower localization energies compared to benzene positions, with typical values being 2.10-2.25 (in multiples of -β) for pyrazole versus 2.54 for benzene [31].
Table 1: Nitration Conditions for Pyrazole Derivatives Using Mixed Acids
| Starting Material | Temperature (°C) | Time (min) | Yield (%) | Primary Product |
|---|---|---|---|---|
| Pyrazole | 30-50 | 60-90 | 65-75 | 4-Nitropyrazole |
| 1-Methylpyrazole | 25-30 | 45-60 | 70-80 | 3-Methyl-4-nitropyrazole |
| 3-Aminopyrazole | 0-10 | 30-45 | 55-65 | 3-Amino-4-nitropyrazole |
The mechanism involves initial protonation of the pyrazole nitrogen under strongly acidic conditions, which affects the regioselectivity of the nitration process [31]. In concentrated sulfuric acid media, the formation of conjugate acid species can alter the electron distribution in the pyrazole ring, influencing the site of electrophilic attack [31].
Continuous flow nitration processes have been developed to improve control over reaction parameters [17]. The process involves dissolving pyrazole in sulfuric acid solution, followed by controlled addition of fuming nitric acid in tubular reactors with precise temperature control [17]. Optimal conditions typically employ molar ratios of pyrazole:sulfuric acid:fuming nitric acid of 1:2-13:1-1.15, with residence times varying from 1-90 minutes depending on the substrate [17].
The reaction temperature significantly influences both yield and selectivity [17]. At temperatures below 30°C, reaction rates are slow but selectivity is improved, while temperatures above 100°C lead to increased byproduct formation [17]. The optimal temperature range for most pyrazole nitrations is 30-60°C [17].
Trifluoroacetic anhydride-mediated nitration represents a milder alternative to conventional mixed acid systems [5]. This methodology employs nitric acid in combination with trifluoroacetic anhydride to generate the active nitrating species through in situ formation of dinitrogen pentoxide [5].
The trifluoroacetic anhydride system offers several advantages over conventional nitration methods [5]. The reaction proceeds under milder conditions, typically at temperatures between -15°C and room temperature, which reduces the formation of polynitrated byproducts [5]. The average yield for mononitro derivatives using this system is approximately 60% across various five-membered heterocycles [5].
Table 2: Comparative Analysis of Nitration Systems
| Parameter | Mixed Acids | Trifluoroacetic Anhydride |
|---|---|---|
| Temperature Range | 30-100°C | -15 to 25°C |
| Reaction Time | 30-90 min | 60-120 min |
| Average Yield | 55-80% | 50-70% |
| Selectivity | Moderate | High |
| Byproduct Formation | Significant | Minimal |
The mechanism of trifluoroacetic anhydride-mediated nitration involves the formation of trifluoroacetyl nitrate as an intermediate [18]. This species undergoes electrophilic attack on the pyrazole nitrogen, followed by nitramine rearrangement to generate the C-nitro product [18]. Nuclear magnetic resonance studies have confirmed the involvement of nitramine intermediates in this process, with the rearrangement occurring at temperatures above -40°C [18].
The selectivity of trifluoroacetic anhydride-mediated nitration can be enhanced through careful optimization of reaction conditions [3]. The combination of tert-butyl nitrite and ceric ammonium nitrate in acetonitrile at 100°C provides an alternative route with improved yields for certain substituted pyrazoles [3]. This system demonstrates the "nitro effect" where electron-withdrawing substituents enhance the nitrating reactivity [3].
The separation of nitration isomers presents significant challenges due to their similar physical properties [21]. Conventional physical separation methods such as distillation and chromatography, while feasible on laboratory scale, are often uneconomical for large-scale production [21].
Column chromatography remains the primary method for isomer separation [11] [12]. Silica gel chromatography using hexane/ethyl acetate gradient systems typically provides effective separation of nitro pyrazole isomers [11]. The separation efficiency depends on the electronic properties of the substituents and their effect on polarity differences [12].
Table 3: Chromatographic Separation Conditions for Nitro Pyrazole Isomers
| Isomer Pair | Stationary Phase | Mobile Phase | Separation Factor | Resolution |
|---|---|---|---|---|
| 3-Nitro/4-Nitro | Silica Gel | Hexane:EtOAc (19:1) | 1.4 | 2.1 |
| 4-Nitro/5-Nitro | Silica Gel | Hexane:EtOAc (9:1) | 1.6 | 2.8 |
| N1/N2-Methyl isomers | Silica Gel | Hexane:EtOAc (4:1) | 1.8 | 3.2 |
High-performance liquid chromatography provides superior resolution for complex isomer mixtures [29]. Reverse-phase systems using C18 columns with trifluoroacetic acid and methanol mobile phases demonstrate excellent separation capabilities [29]. The retention times differ significantly between isomers due to differences in hydrophobic interactions with the stationary phase [12].
Crystallization-based separation methods offer advantages for large-scale purification [6]. The formation of acid addition salts with inorganic or organic acids enables selective crystallization of individual isomers [6]. The differential solubility of these salts in various solvents provides the basis for effective separation [6].
Advanced separation techniques include the use of selective chemical modifications [21]. Differential reduction of hindered versus unhindered nitro groups using sulfide salts enables separation based on chemical reactivity differences [21]. This approach exploits the steric hindrance effects on the reduction process [21].
The nitration of pyrazole compounds generates various byproducts whose formation pathways provide insights into the reaction mechanism [2] [17]. The primary byproducts include polynitrated species, rearrangement products, and decomposition fragments [2].
Polynitration occurs when reaction conditions favor multiple electrophilic substitutions [2]. The formation of dinitro and trinitro derivatives depends on the electron density of the pyrazole ring and the availability of reactive positions [2]. Electron-donating substituents enhance the tendency toward polynitration, while electron-withdrawing groups reduce this tendency [2].
Table 4: Byproduct Distribution in Pyrazole Nitration
| Starting Material | Mononitro (%) | Dinitro (%) | Trinitro (%) | Decomposition (%) |
|---|---|---|---|---|
| Pyrazole | 75-85 | 10-15 | 2-5 | 3-8 |
| 3-Methylpyrazole | 70-80 | 15-20 | 3-7 | 2-5 |
| 3,5-Dimethylpyrazole | 65-75 | 20-25 | 5-10 | 2-3 |
The mechanism of nitration involves initial formation of sigma complexes between the nitronium ion and the pyrazole ring [32]. The regioselectivity is determined by the relative stability of these intermediate complexes [32]. For pyrazole, the 4-position shows the highest reactivity due to favorable electronic distribution [32].
Rearrangement reactions contribute to byproduct formation, particularly under harsh reaction conditions [1]. These processes involve migration of nitro groups between different positions on the pyrazole ring [1]. The rearrangement is facilitated by high temperatures and acidic conditions [1].
Decomposition pathways include ring-opening reactions and oxidative degradation [23]. The formation of diazo intermediates has been observed during thermal treatment of amino-nitro pyrazoles [23]. These intermediates can undergo further reactions to form complex trimeric products [23].
Mass spectrometry analysis reveals characteristic fragmentation patterns for nitro pyrazole byproducts [12]. The loss of nitrogen dioxide (46 mass units) is a common fragmentation pathway, followed by elimination of other functional groups [12]. These patterns provide valuable information for structural identification of unknown byproducts [12].
Nuclear magnetic resonance spectroscopy enables detailed mechanistic studies of the nitration process [18]. Time-resolved measurements at low temperatures allow observation of intermediate species [18]. The detection of nitramine intermediates confirms the stepwise nature of certain nitration mechanisms [18].
4-nitro-1H-pyrazole-3,5-diamine exhibits distinctive thermal characteristics that are fundamentally influenced by its energetic nitro group and stabilizing amino substituents. The compound demonstrates remarkable thermal stability with onset decomposition temperatures exceeding 100 degrees Celsius, positioning it among the more thermally robust nitropyrazole derivatives [1].
Differential scanning calorimetry studies reveal that 4-nitro-1H-pyrazole-3,5-diamine undergoes thermal decomposition through a complex multi-stage process. The primary decomposition event typically initiates between 110 to 120 degrees Celsius, characterized by an exothermic peak with enthalpy values ranging from negative 3000 to negative 4500 joules per gram [2]. This substantial heat release is attributed to the rapid decomposition of the nitro functional group, which serves as the primary energetic moiety within the molecular structure.
The thermal decomposition kinetics follow first-order behavior, consistent with other nitropyrazole compounds [3]. The activation energy for decomposition has been determined to be approximately 150 to 180 kilojoules per mole, indicating moderate thermal sensitivity [4]. The decomposition mechanism proceeds through initial nitro group cleavage, followed by ring fragmentation and subsequent formation of gaseous nitrogen-containing products.
Table 1: Thermal Analysis Data for 4-nitro-1H-pyrazole-3,5-diamine
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Onset Decomposition Temperature | 110-120°C | DSC | [1] [2] |
| Peak Decomposition Temperature | 186-234°C | DSC | [1] |
| Enthalpy of Decomposition | -3000 to -4500 J/g | DSC | [2] |
| Activation Energy | 150-180 kJ/mol | Kinetic Analysis | [4] |
| Mass Loss Rate | >90% | TGA | [5] |
The decomposition process exhibits sharp exothermic characteristics, with peak temperatures varying based on heating rate and atmospheric conditions [6]. Under vacuum conditions, the onset temperature decreases slightly, while inert atmosphere provides enhanced thermal stability compared to oxidizing environments [4].
The solubility profile of 4-nitro-1H-pyrazole-3,5-diamine demonstrates marked dependence on solvent polarity and hydrogen bonding capability. In aqueous systems, the compound exhibits limited solubility due to the hydrophobic nature of the pyrazole ring system, despite the presence of polar amino and nitro substituents [7]. Water solubility at 298 Kelvin is estimated to be less than 1 gram per 100 milliliters, classifying it as sparingly soluble according to standard pharmaceutical classifications.
Organic solvents provide significantly enhanced dissolution capacity. Ethanol and methanol demonstrate excellent solvation properties, with solubility values exceeding 10 grams per 100 milliliters at ambient temperature [8]. This enhanced solubility in alcoholic media is attributed to favorable hydrogen bonding interactions between the amino groups and hydroxyl functionalities of the solvent molecules [9].
Binary solvent systems consisting of alcohol-water mixtures exhibit complex solubility behavior. Maximum solubility typically occurs in systems containing 60 to 80 percent ethanol by volume, where the dual solvation mechanisms of hydrogen bonding and dipolar interactions are optimally balanced [10]. The temperature coefficient of solubility is positive across all investigated solvent systems, with dissolution enthalpy values ranging from 15 to 25 kilojoules per mole.
Table 2: Solubility Data in Various Solvent Systems at 298 K
| Solvent System | Solubility (g/100mL) | LogP | Hydrogen Bond Capacity |
|---|---|---|---|
| Water | <1.0 | -2.1 | High Acceptor |
| Ethanol | >10.0 | 0.5 | Donor/Acceptor |
| Methanol | >8.0 | 0.3 | Donor/Acceptor |
| Acetone | 5-8 | 0.8 | Acceptor |
| Chloroform | 2-4 | 1.2 | Weak Donor |
| Hexane | <0.1 | 3.5 | None |
The dissolution process in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide yields intermediate solubility values, reflecting the importance of specific hydrogen bonding interactions rather than general polarity effects [11]. These findings are consistent with Hansen solubility parameter predictions, which indicate optimal dissolution in solvents with hydrogen bonding parameters between 15 and 25 megapascals to the one-half power.
Single crystal X-ray diffraction studies reveal that 4-nitro-1H-pyrazole-3,5-diamine adopts a highly ordered crystalline structure characterized by efficient molecular packing and extensive intermolecular interactions [12] [13]. The compound crystallizes in the monoclinic space group with unit cell parameters of a equals 7.25 angstroms, b equals 12.15 angstroms, c equals 13.33 angstroms, and beta equals 104.28 degrees [12].
The calculated crystal density ranges from 1.863 to 1.987 grams per cubic centimeter, depending on temperature and crystallization conditions [14] [13]. This high density is attributed to the planar molecular geometry and efficient space-filling arrangements facilitated by the extensive hydrogen bonding network. The packing coefficient approaches 73 to 76 percent, indicating optimal utilization of available crystalline volume [13] [15].
Molecular planarity plays a crucial role in determining packing efficiency. The nitro group adopts a nearly coplanar configuration with the pyrazole ring, with dihedral angles typically less than 10 degrees [13]. This planar arrangement promotes pi-pi stacking interactions between adjacent molecules, contributing to the overall crystal stability and high density characteristics.
Table 3: Crystallographic Parameters for 4-nitro-1H-pyrazole-3,5-diamine
| Parameter | Value | Temperature | Reference |
|---|---|---|---|
| Space Group | P21/c | 181 K | [12] |
| Unit Cell a | 7.25 Å | 181 K | [12] |
| Unit Cell b | 12.15 Å | 181 K | [12] |
| Unit Cell c | 13.33 Å | 181 K | [12] |
| Beta Angle | 104.28° | 181 K | [12] |
| Crystal Density | 1.987 g/cm³ | 181 K | [12] |
| Packing Coefficient | 73.2% | 296 K | [13] |
The crystal structure exhibits distinct layered arrangements with molecules organized in sheets perpendicular to the crystallographic b-axis. Within each layer, molecules are connected through extensive hydrogen bonding networks involving both amino and nitro functionalities. The interlayer spacing is approximately 3.4 angstroms, consistent with van der Waals contact distances and weak pi-pi stacking interactions.
The hydrogen bonding architecture of 4-nitro-1H-pyrazole-3,5-diamine represents a complex three-dimensional network that significantly influences both physical properties and chemical reactivity [9]. Each molecule participates in multiple hydrogen bonding interactions, serving as both donor and acceptor sites through its amino and nitro functionalities respectively.
Primary hydrogen bonds are formed between amino nitrogen atoms and nitro oxygen atoms, with typical donor-acceptor distances ranging from 2.77 to 2.85 angstroms [9]. The geometry of these interactions approaches linearity, with bond angles typically exceeding 170 degrees, indicating strong electrostatic character. The amino groups at positions 3 and 5 of the pyrazole ring serve as primary hydrogen bond donors, while the nitro oxygen atoms function as acceptor sites.
Secondary hydrogen bonding interactions involve the pyrazole nitrogen atom and various acceptor sites on neighboring molecules. These weaker interactions, with distances ranging from 3.0 to 3.2 angstroms, contribute to the overall stability of the crystal lattice while providing flexibility for thermal expansion and molecular motion [9].
Table 4: Hydrogen Bonding Geometry Analysis
| Interaction Type | Distance (Å) | Angle (°) | Bond Strength | Frequency |
|---|---|---|---|---|
| N-H···O (Primary) | 2.77-2.85 | 170-175 | Strong | 4 per molecule |
| N-H···N (Secondary) | 3.0-3.2 | 160-170 | Moderate | 2 per molecule |
| C-H···O (Weak) | 3.2-3.5 | 140-160 | Weak | 6 per molecule |
| Pi-Pi Stacking | 3.4-3.6 | - | Weak | Variable |
The hydrogen bonding network analysis using Hirshfeld surface calculations indicates that hydrogen bond interactions contribute approximately 17 to 20 percent of the total intermolecular contacts [9]. This significant contribution explains the enhanced thermal stability and high melting point characteristics observed for this compound compared to non-hydrogen bonding analogs.
Quantum chemical calculations predict hydrogen bond energies ranging from 15 to 25 kilojoules per mole for the primary amino-nitro interactions, while secondary interactions contribute 5 to 10 kilojoules per mole . These values are consistent with moderate to strong hydrogen bonding classifications and correlate well with the observed thermal and mechanical properties of the crystalline material.